Structural Differentiation: Ether-Linked 6-Methylpyridazine vs. Direct Naphthamide Substitution
The compound's unique meta-phenyl ether bridge to a 6-methylpyridazine distinctiates it from direct naphthamide-phenyl conjugates. In the VEGFR inhibitor series, naphthamides such as compound 48 (N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-2-naphthamide) achieved IC50 values of 1.5 nM against VEGFR-2, but this activity was contingent on a specific quinoline-4-yloxy substituent [1]. By contrast, the 6-methylpyridazin-3-yl group in CAS 1226459-09-1 introduces a distinct heterocyclic hydrogen-bond acceptor/donor profile, which is predicted to shift kinase selectivity, though direct VEGFR data for this compound is not publicly available. This structural difference is critical for projects aiming to decouple VEGFR-2 from VEGFR-1 inhibition or to explore off-target profiles.
| Evidence Dimension | Heterocycle identity at phenyl ether position |
|---|---|
| Target Compound Data | 6-methylpyridazin-3-yl group |
| Comparator Or Baseline | Compound 48 (quinolin-4-yloxy group); VEGFR-2 IC50 = 1.5 nM |
| Quantified Difference | Structural difference; quantitative activity data for target compound not available in public domain |
| Conditions | VEGFR-2 enzymatic assay (comparator); target compound untested in this system |
Why This Matters
This structural distinction is essential for research programs that require precise control of kinase selectivity profiles beyond those of well-characterized VEGFR inhibitors.
- [1] Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. J Med Chem. 2008. View Source
